molecular formula C15H11N3 B12670510 2,6-dipyridin-3-ylpyridine CAS No. 70650-96-3

2,6-dipyridin-3-ylpyridine

Cat. No.: B12670510
CAS No.: 70650-96-3
M. Wt: 233.27 g/mol
InChI Key: KAZLMTSNKVMZLA-UHFFFAOYSA-N
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Description

2,6-Dipyridin-3-ylpyridine is a heterocyclic compound that features three pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dipyridin-3-ylpyridine typically involves the coupling of pyridine derivatives. One common method is the cross-coupling reaction of 2,6-dibromopyridine with pyridine-3-boronic acid using a palladium catalyst under Suzuki-Miyaura conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dipyridin-3-ylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur at the pyridine rings, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully hydrogenated pyridine derivatives.

Scientific Research Applications

2,6-Dipyridin-3-ylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-dipyridin-3-ylpyridine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling .

Comparison with Similar Compounds

Similar Compounds

    2,2’6’,2’'-Terpyridine: Another tridentate ligand with three pyridine rings, but with a different arrangement.

    2,6-Di(thiazol-2-yl)pyridine: Contains thiazole rings instead of pyridine rings.

    2,6-Di(pyrazin-2-yl)pyridine: Features pyrazine rings in place of pyridine rings.

Uniqueness

2,6-Dipyridin-3-ylpyridine is unique due to its specific arrangement of pyridine rings, which provides distinct electronic and steric properties. This makes it particularly effective in forming stable metal complexes and participating in catalytic processes, distinguishing it from other similar compounds .

Properties

CAS No.

70650-96-3

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

2,6-dipyridin-3-ylpyridine

InChI

InChI=1S/C15H11N3/c1-6-14(12-4-2-8-16-10-12)18-15(7-1)13-5-3-9-17-11-13/h1-11H

InChI Key

KAZLMTSNKVMZLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=CN=CC=C2)C3=CN=CC=C3

Origin of Product

United States

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